Ethyl 4-(difluoromethoxy)-3-fluorobenzoate
CAS No.:
Cat. No.: VC18598723
Molecular Formula: C10H9F3O3
Molecular Weight: 234.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F3O3 |
|---|---|
| Molecular Weight | 234.17 g/mol |
| IUPAC Name | ethyl 4-(difluoromethoxy)-3-fluorobenzoate |
| Standard InChI | InChI=1S/C10H9F3O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3 |
| Standard InChI Key | GCRRXRLHOSENBN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OC(F)F)F |
Introduction
Chemical Identity and Structural Features
Ethyl 4-(difluoromethoxy)-3-fluorobenzoate belongs to the class of fluorinated benzoate esters. Its structure features a difluoromethoxy group (-OCFH) at the para position and a fluorine atom at the meta position relative to the ethyl ester moiety. This substitution pattern distinguishes it from closely related compounds, such as ethyl 4-(difluoromethyl)-3-fluorobenzoate (CAS 1417459-60-9), which replaces the difluoromethoxy group with a difluoromethyl (-CFH) substituent . The presence of fluorine atoms significantly influences the compound’s physicochemical properties, including lipophilicity, metabolic stability, and reactivity .
Table 1: Comparative Analysis of Ethyl 4-(Difluoromethoxy)-3-Fluorobenzoate and Structural Analogs
Physicochemical Properties
The compound’s fluorine content confers distinct characteristics:
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Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, acetone) but limited aqueous solubility due to the lipophilic ethyl ester and fluorinated groups .
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Stability: Resistant to hydrolytic degradation under acidic conditions but may undergo ester cleavage in strongly basic environments.
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Spectroscopic Data: Characteristic NMR signals for the difluoromethoxy group (-OCFH) are expected near δ -80 to -85 ppm, while the aromatic fluorine resonates at δ -110 to -115 ppm .
| Compound Class | Target | Non-Fluorinated IC | Fluorinated IC | Selectivity Improvement |
|---|---|---|---|---|
| Polyphenols (e.g., EGCG) | DYRK1A | 220 nM | 28 nM | 7.9-fold |
| Arylpiperazine derivatives | Tubulin polymerization | >50 μM | <10 μM | 5-fold |
Industrial and Research Applications
Agrochemicals
The difluoromethoxy group’s electron-withdrawing properties enhance the stability of pesticides and herbicides. For example, fluorinated benzoates are key intermediates in synthesizing sulfonylurea herbicides, which inhibit acetolactate synthase in plants .
Material Science
As a specialty material, this compound serves as a monomer for fluorinated polymers used in coatings, membranes, and electronic components. Its fluorine content improves thermal stability and chemical resistance .
Future Directions
Critical research gaps include:
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Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Identification: High-throughput screening to elucidate molecular targets.
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Structure-Activity Relationship (SAR) Optimization: Modifying substituents to enhance potency and selectivity.
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